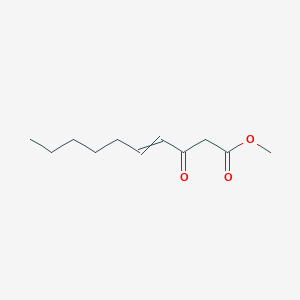

Methyl 3-oxodec-4-enoate

Description

The Versatile β-Ketoester Moiety

β-Ketoesters are organic compounds that feature a ketone functional group at the β-position relative to an ester group. This arrangement imparts a unique chemical reactivity that makes them exceptionally valuable building blocks in organic synthesis. rsc.orgmdpi.com They possess both electrophilic (at the carbonyl carbons) and nucleophilic (at the α-carbon) sites, allowing for a wide array of chemical transformations. rsc.org

A key feature of β-ketoesters is the acidity of the α-protons (the hydrogens on the carbon between the two carbonyl groups). These protons can be easily removed by a base to form a stabilized enolate ion. This enolate is a potent nucleophile, readily participating in reactions such as:

Alkylation: Formation of new carbon-carbon bonds by reacting the enolate with alkyl halides.

Aldol (B89426) Condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones. nih.gov

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. nih.gov

Furthermore, β-ketoesters are crucial intermediates in the synthesis of complex molecules and are frequently used in transesterification processes. rsc.org

The Reactivity of Unsaturated Esters

Unsaturated esters, particularly α,β-unsaturated esters, are characterized by a carbon-carbon double bond conjugated with the ester's carbonyl group. This conjugation makes the β-carbon electrophilic and susceptible to nucleophilic attack in a reaction known as a conjugate addition or Michael addition. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

61619-50-9 |

|---|---|

Molecular Formula |

C11H18O3 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

methyl 3-oxodec-4-enoate |

InChI |

InChI=1S/C11H18O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h7-8H,3-6,9H2,1-2H3 |

InChI Key |

JEHYTCXZMABLOT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CC(=O)CC(=O)OC |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways in Biological Systems

Occurrence of Methyl 3-oxodec-4-enoate Structural Analogues in Nature

While this compound itself is not a widely reported natural product, its core structural features are present in a number of bioactive molecules isolated from diverse biological sources, including fungi, microorganisms, and insects.

Isolation from Fungi and Microorganisms, such as oxodecenoic acid units in cyclodepsipeptides

Fungi and other microorganisms are prolific producers of a vast array of secondary metabolites, including a class of cyclic peptides known as cyclodepsipeptides. These molecules are characterized by the presence of at least one ester linkage in their cyclic backbone and often exhibit potent biological activities. Within the complex structures of some cyclodepsipeptides, oxodecenoic acid or related oxo fatty acid moieties can be found as integral components.

A notable example is the cyclodepsipeptide Stereocalpin A , which has been isolated from the Antarctic lichen Ramalina terebrata. This compound incorporates an unprecedented 5-hydroxy-2,4-dimethyl-3-oxo-octanoic acid unit into its structure. While not a decenoic acid, this octanoic acid derivative shares the key feature of a β-oxo acid moiety, highlighting the capability of fungal polyketide biosynthetic machinery to produce such structures. A related compound, Stereocalpin B , also containing a 5-hydroxy-2,4-dimethyl-3-oxo-decanoic acid residue, has been isolated from the same lichen, further underscoring the presence of this type of fatty acid derivative in fungal metabolites.

| Compound | Structural Analogue Moiety | Source Organism | Reference |

|---|---|---|---|

| Stereocalpin A | 5-hydroxy-2,4-dimethyl-3-oxo-octanoic acid | Ramalina terebrata (lichen) | skku.eduelsevierpure.com |

| Stereocalpin B | 5-hydroxy-2,4-dimethyl-3-oxo-decanoic acid | Ramalina terebrata (lichen) | skku.edu |

Identification as Components of Chemical Communication Systems, including insect pheromones

The structural motif of an oxo-unsaturated fatty acid is prominently featured in the chemical communication systems of insects, particularly in pheromones. These semiochemicals are crucial for a variety of behaviors, including mating, aggregation, and social organization.

The most well-documented example of a structural analogue is (E)-9-oxo-2-decenoic acid , a major component of the queen mandibular pheromone (QMP) of the honey bee, Apis mellifera. This compound, often referred to as the "queen substance," is essential for maintaining the social structure of the hive. It inhibits ovary development in worker bees, preventing them from laying eggs, and also acts as a sex attractant for drones during mating flights. The presence of a keto group and a carbon-carbon double bond in this ten-carbon fatty acid makes it a close structural analogue of this compound.

| Compound | Function | Organism | Reference |

|---|---|---|---|

| (E)-9-oxo-2-decenoic acid | Queen Mandibular Pheromone (QMP) | Apis mellifera (Honey Bee) | wikipedia.org |

Elucidation of Biosynthetic Routes

The biosynthesis of this compound analogues is intrinsically linked to the well-established pathways of fatty acid and polyketide synthesis. These pathways utilize a series of enzymatic reactions to build and modify carbon chains, leading to a vast diversity of natural products.

Enzymatic Pathways for Unsaturated Fatty Acid and Ketoester Formation

The formation of the carbon backbone of these molecules is typically accomplished by either fatty acid synthases (FAS) or polyketide synthases (PKS). These are large, multifunctional enzyme complexes that catalyze the iterative condensation of small carboxylic acid units, most commonly acetyl-CoA and malonyl-CoA.

In the case of fungal metabolites like the oxo-octanoic acid moiety in Stereocalpin A, a Type I iterative PKS is the likely enzymatic machinery responsible for its biosynthesis. These PKSs contain a series of catalytic domains that are used repeatedly to extend and modify the growing polyketide chain. The formation of the β-keto group is a fundamental step in each condensation cycle. The introduction of unsaturation is typically achieved through the action of dehydratase (DH) domains within the PKS, which eliminate a molecule of water from a β-hydroxyacyl intermediate. The final chain length and pattern of functional groups are determined by the specific programming of the PKS.

The biosynthesis of the honey bee queen pheromone, (E)-9-oxo-2-decenoic acid, is thought to proceed through the modification of a saturated fatty acid precursor, likely stearic acid (a C18 fatty acid). This involves a series of chain-shortening reactions (β-oxidation) and specific enzymatic modifications, including oxidation to introduce the keto group and desaturation to form the double bond.

Precursor Incorporation and Isotopic Labeling Studies

A powerful technique for elucidating biosynthetic pathways is the use of precursor incorporation and isotopic labeling studies. In these experiments, isotopically labeled (e.g., with ¹³C or ¹⁴C) precursor molecules, such as acetate (B1210297) or specific fatty acids, are fed to the producing organism. The resulting natural products are then isolated and analyzed to determine the position and extent of isotope incorporation.

While specific isotopic labeling studies on the biosynthesis of the 5-hydroxy-2,4-dimethyl-3-oxo-octanoic acid in Ramalina terebrata are not extensively reported in the literature, the general principles of polyketide biosynthesis suggest that it would be derived from the condensation of acetate and propionate (B1217596) units. Labeled acetate would be expected to be incorporated into the backbone of the fatty acid chain, while labeled propionate would likely serve as the precursor for the methyl-branched positions.

Similarly, detailed isotopic labeling studies for the biosynthesis of 9-oxodec-2-enoic acid in honey bees are not widely available. However, the proposed pathway involving the modification of longer-chain fatty acids could be investigated by feeding labeled fatty acids to queen bees and analyzing the resulting pheromone components.

Genetic Basis of Biosynthetic Enzymes in Producer Organisms

The enzymes responsible for the biosynthesis of these natural products are encoded by specific genes, which are often organized into biosynthetic gene clusters (BGCs). The identification and characterization of these BGCs provide a genetic blueprint for the biosynthetic pathway.

In fungi, the genes encoding the PKS, as well as any tailoring enzymes involved in modifying the polyketide product, are typically found clustered together on the chromosome. The genome of lichen-forming fungi, such as Ramalina terebrata, has been found to contain numerous PKS genes. tandfonline.comnih.gov It is highly probable that a specific PKS gene cluster within the Ramalina terebrata genome is responsible for the biosynthesis of the polyketide moiety of Stereocalpin A. Identifying and functionally characterizing this gene cluster would provide definitive evidence for the biosynthetic pathway.

In the case of the honey bee queen pheromone, the genetic basis is more complex and distributed, as it is tied into the general fatty acid metabolism of the insect. The genes encoding the enzymes responsible for fatty acid synthesis, chain shortening, oxidation, and desaturation are not typically organized into a single cluster as seen in microorganisms. However, studies have begun to identify specific genes, such as those encoding cytochrome P450 enzymes, that are likely involved in the later steps of pheromone biosynthesis.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are paramount for isolating Methyl 3-oxodec-4-enoate from various matrices and for its quantification. The choice of technique depends on the compound's volatility, its presence in complex or aqueous-sensitive environments, and the analytical goal, such as profiling, purity assessment, or quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them into a predictable pattern.

This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for highly confident identification. For this compound, key fragmentation processes would likely involve cleavage at the ester and keto groups, as well as rearrangements related to the unsaturated bond. researchgate.netnih.govacs.org The molecular ion peak would confirm the compound's molecular weight, while characteristic fragment ions would correspond to the loss of a methoxy (B1213986) group (-OCH3) or cleavage along the alkyl chain.

Furthermore, chiral GC columns can be employed to separate the enantiomers of chiral molecules, which may be relevant depending on the compound's origin or synthesis method. gcms.czlibretexts.org This technique is crucial for stereochemical analysis, providing information on the spatial arrangement of atoms within the molecule. nih.gov

For samples where this compound is present in a complex, non-volatile, or aqueous matrix, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov LC separates compounds in a liquid phase, making it suitable for a wider range of molecules than GC. Reversed-phase LC, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, would be effective for separating this medium-chain fatty acid ester. nih.gov The separated compound is then ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer. nih.gov LC-MS can provide both qualitative and quantitative data, and high-resolution mass spectrometry (HRMS) variants can determine the elemental composition with high accuracy. mdpi.com

UltraPerformance Convergence Chromatography (UPC²), a modern form of supercritical fluid chromatography (SFC), offers a powerful alternative for lipid and fatty acid analysis. waters.comnih.gov It uses compressed carbon dioxide as the primary mobile phase, providing separation efficiencies comparable to GC with the applicability of LC. waters.com UPC² is particularly advantageous for separating isomers and thermally labile molecules without the need for derivatization, simplifying sample preparation and reducing analysis time. waters.comwindows.net This technique would be well-suited for high-throughput analysis and comprehensive profiling of lipids containing this compound. upce.czresearchgate.net

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or other detectors is a robust and widely used technique for determining the purity and concentration of compounds. waters.com For this compound, the presence of the α,β-unsaturated ketone chromophore allows for sensitive detection using a UV detector.

A typical method would involve reversed-phase chromatography on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.govnih.gov This setup effectively separates unsaturated fatty acid methyl esters. researchgate.netmdpi.comresearchgate.net However, a significant challenge in the analysis of β-keto esters by HPLC is the potential for keto-enol tautomerism, which can lead to poor peak shape and inaccurate quantification. chromforum.org To overcome this, method adjustments such as operating at an elevated temperature to speed up the interconversion between tautomers, or using an acidic mobile phase, may be necessary to ensure a single, sharp peak. chromforum.org

| Parameter | Typical HPLC Conditions for a Related Compound | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for medium-chain esters. researchgate.net |

| Mobile Phase | Acetonitrile/Water Gradient | Allows for the elution of compounds with varying polarities. nih.gov |

| Detection | UV at ~210-230 nm | The α,β-unsaturated ketone system provides a strong chromophore for detection. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Temperature | 30-40 °C | May be elevated to mitigate peak broadening from tautomerism. chromforum.org |

This interactive table provides typical starting conditions for HPLC analysis, which would be optimized for this compound.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise molecular structure of this compound, from its basic framework to its three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom.

¹H NMR: This experiment identifies the different types of protons in the molecule and their neighboring protons. For this compound, distinct signals would be observed for the methyl ester protons, the protons on the double bond (olefinic protons), and the various methylene (B1212753) and methyl groups along the alkyl chain. nih.gov The coupling constants (J-values) between the olefinic protons can determine the stereochemistry of the double bond (i.e., cis or trans). cdnsciencepub.com

¹³C NMR: This technique detects the different carbon atoms in the molecule. Characteristic chemical shifts would confirm the presence of the ester carbonyl, the ketone carbonyl, the two sp² carbons of the double bond, and the sp³ carbons of the alkyl chain and the methoxy group. netlify.appuoc.gr The chemical shift of the β-carbon in the α,β-unsaturated system is typically found further downfield due to conjugation. netlify.app

2D NMR Techniques: Advanced experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece the structure together. emerypharma.com COSY identifies protons that are coupled to each other, HSQC correlates protons directly to the carbons they are attached to, and HMBC shows correlations between protons and carbons over two or three bonds. libretexts.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. emerypharma.comuvic.ca

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale |

| Ester -OCH₃ | ~3.7 | ~52 | Typical for a methyl ester. |

| C=O (Ester) | - | ~167 | Characteristic of an ester carbonyl. libretexts.org |

| C=O (Ketone) | - | ~195-200 | Downfield shift due to ketone functionality. |

| C-2 (-CH₂-) | ~3.5 | ~50 | Adjacent to two carbonyl groups. |

| C-4 (=CH-) | ~6.1 | ~125-130 | Olefinic proton deshielded by the adjacent carbonyl. nih.gov |

| C-5 (=CH-) | ~6.8-7.0 | ~145-150 | Olefinic proton deshielded by conjugation and alkyl group. nih.gov |

This interactive table summarizes the predicted NMR chemical shifts for key atoms in this compound based on data for similar structures.

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

For this compound, the IR spectrum would display several key absorption bands:

A strong absorption band around 1735-1745 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl (C=O) group. researchgate.netresearchgate.net

Another strong absorption band at a lower frequency, typically 1670-1690 cm⁻¹ , for the ketone carbonyl group. The frequency is lowered due to conjugation with the C=C double bond. pressbooks.pubjove.compg.edu.pl

A medium intensity band around 1620-1640 cm⁻¹ for the carbon-carbon double bond (C=C) stretch. pressbooks.pub

Strong bands in the 1100-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester group. udel.edu

Bands in the 2850-3000 cm⁻¹ region for the C-H stretching of the alkyl chain. spectra-analysis.com

The distinct frequencies of the two carbonyl groups are particularly diagnostic, allowing for clear differentiation between the ester and the conjugated ketone functionalities within the molecule.

| Functional Group | **Characteristic IR Absorption Range (cm⁻¹) ** | Intensity |

| C=O (Ester) | 1735 - 1745 | Strong |

| C=O (Conjugated Ketone) | 1670 - 1690 | Strong |

| C=C (Alkene) | 1620 - 1640 | Medium |

| C-O (Ester) | 1100 - 1300 | Strong |

| C-H (sp³) | 2850 - 3000 | Medium-Strong |

This interactive table highlights the key infrared absorption frequencies expected for this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone in the unambiguous structural elucidation and quantification of organic molecules, including α,β-unsaturated keto-esters like this compound. This powerful analytical technique is distinguished by its ability to measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy and precision, typically to within a few parts per million (ppm). This capability allows for the determination of the elemental composition of a molecule, a critical step in its identification. envirosymposium.group

The fundamental principle of HRMS lies in its capacity to differentiate between ions of very similar nominal mass. envirosymposium.group For instance, it can distinguish between molecules that have the same integer mass but differ in their elemental composition due to the slight mass differences between isotopes. This high resolving power is indispensable for confirming the identity of a known compound or for elucidating the structure of a novel substance.

In the analysis of this compound, a sample is first introduced into the mass spectrometer and ionized. Soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed to minimize fragmentation and preserve the molecular ion. The resulting protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ are then guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. These instruments can measure the m/z values with high accuracy, allowing for the calculation of the precise mass of the parent ion. acs.org

The experimentally determined precise mass is then compared against the theoretical exact mass calculated from the molecular formula. A close match between the experimental and theoretical mass, typically with a mass error of less than 5 ppm, provides strong evidence for the proposed elemental composition.

The following interactive table presents hypothetical HRMS data for the sodium adduct of this compound ([C₁₁H₁₈O₃+Na]⁺).

| Parameter | Value |

| Molecular Formula | C₁₁H₁₈O₃ |

| Adduct | [M+Na]⁺ |

| Theoretical Exact Mass | 221.1154 |

| Experimentally Measured Mass | 221.1151 |

| Mass Error (ppm) | -1.36 |

| Resolving Power | 100,000 |

This level of mass accuracy effectively rules out other potential elemental compositions that might have the same nominal mass, thereby confirming the molecular formula of the analyte.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) can provide valuable structural information through the analysis of fragmentation patterns. chemguide.co.uk By inducing fragmentation of the precursor ion and analyzing the precise masses of the resulting product ions, it is possible to deduce the connectivity of atoms within the molecule. For this compound, characteristic fragmentation would be expected from the cleavage of the ester and alkyl chain moieties. libretexts.org The analysis of these fragmentation pathways provides a detailed structural fingerprint of the molecule. chemguide.co.uk

The combination of precise mass measurement of the molecular ion and the accurate mass analysis of its fragment ions makes HRMS an indispensable tool for the definitive characterization and quantification of this compound in complex matrices.

Based on a thorough review of the available search results, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” according to the provided outline.

The search for specific research findings on the Structure-Activity Relationship (SAR) studies of its analogues, its enantioselectivity in biological interactions, its specific roles as a pheromone in insects, its dynamics as a semiochemical in arthropods, and its function in microbial signaling did not yield any relevant information. The strict requirement to focus exclusively on "this compound" and not introduce information about other compounds cannot be met with the current publicly available scientific literature found in the search results.

Investigation of Biological Roles and Mechanisms Non Human Contexts

Enzymatic Targets and Metabolic Fate in Biological Systems (Non-human)

Current scientific understanding of the enzymatic targets of Methyl 3-oxodec-4-enoate is limited. There is no readily available research that identifies specific enzymes that are inhibited or activated by this compound, nor are there studies detailing its binding affinity or mechanism of action on any particular protein.

Similarly, the metabolic fate of this compound in non-human biological systems has not been specifically described. The metabolic pathways that would lead to its breakdown, including the enzymes involved and the resulting metabolites, have not been elucidated in the reviewed literature. General metabolic pathways for related compounds, such as fatty acid β-oxidation and the metabolism of other 2-oxocarboxylic acids, are known, but the specific application of these pathways to this compound has not been experimentally confirmed.

Due to the absence of specific research findings on the enzymatic targets and metabolic fate of this compound, data tables detailing these aspects cannot be constructed at this time. Further empirical research is required to determine the precise biological interactions and metabolic transformations of this compound.

Future Perspectives and Research Trajectories

Innovations in Green Chemistry and Sustainable Synthesis of Methyl 3-oxodec-4-enoate

The development of environmentally benign and efficient synthesis routes for this compound is a critical area for future research. Current synthetic methods are not widely documented in publicly available literature, suggesting a need for the development of novel, sustainable approaches. Future research could focus on enzymatic catalysis, the use of renewable starting materials, and the design of solvent-free or aqueous reaction conditions to minimize environmental impact. The exploration of biocatalytic methods, employing either isolated enzymes or whole-cell systems, could offer high selectivity and reduce the need for hazardous reagents and protecting groups.

Development of Advanced Bioanalytical Platforms for its Detection in Complex Biological Matrices

To understand the potential biological roles and applications of this compound, sensitive and selective analytical methods for its detection in complex biological matrices such as plasma, urine, and tissue samples are required. Future research should aim to develop and validate advanced bioanalytical platforms, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based methods. The development of immunoassays or biosensor-based detection systems could also provide rapid and high-throughput analysis, facilitating pharmacokinetic and metabolic studies.

Computational Chemistry and Molecular Modeling for Structure-Function Prediction and Mechanistic Insights

Computational chemistry and molecular modeling can provide valuable insights into the physicochemical properties, reactivity, and potential biological activities of this compound. Future studies could employ quantum mechanical calculations to predict its spectroscopic properties and reaction mechanisms. Molecular docking and dynamics simulations could be utilized to explore its potential interactions with biological targets, such as enzymes and receptors, thereby guiding the design of new experiments and the development of potential applications in pharmacology or agrochemistry.

Exploiting Bio-Derived Analogues for New Chemical Entities in Chemical Biology

The structural scaffold of this compound presents an opportunity for the synthesis of novel bio-derived analogues. Future research could focus on the chemical modification of its structure to create a library of related compounds. These analogues could then be screened for a variety of biological activities, potentially leading to the discovery of new chemical entities with applications in chemical biology as molecular probes or as starting points for drug discovery programs.

Applications in Agrochemistry and Biocontrol Strategies

The potential of this compound and its derivatives in agriculture is another promising avenue for investigation. Research could explore its role as a signaling molecule in plant-microbe interactions, its potential as a natural pesticide or herbicide, or its use as a biostimulant to enhance crop growth and resilience. The development of effective and environmentally friendly biocontrol strategies based on this compound could contribute to sustainable agricultural practices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.